molecular formula C7H6F3NO2 B178405 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 130530-01-7

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B178405
M. Wt: 193.12 g/mol
InChI Key: SWIGLLMSRXLGCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry .
    • Application : This compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
  • Antifungal Activity

    • Field : Medicinal Chemistry .
    • Application : A similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has been synthesized and tested against seven phytopathogenic fungi .
    • Method : The activities were tested by an in vitro mycelia growth inhibition assay .
    • Results : Most of the synthesized compounds displayed moderate to excellent activities .
  • Synthesis of Bioactive Small Molecules

    • Field : Organic Chemistry .
    • Application : A similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester, is used for the synthesis of various bioactive small molecules .
    • Method : The specific methods of application or experimental procedures would depend on the specific bioactive molecule being synthesized .
    • Results : The results would also vary depending on the specific bioactive molecule being synthesized .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry .
    • Application : Boron reagents, which could potentially include “1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
  • Synthesis of Bioactive Small Molecules

    • Field : Organic Chemistry .
    • Application : A similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester, is used for the synthesis of various bioactive small molecules .
    • Method : The specific methods of application or experimental procedures would depend on the specific bioactive molecule being synthesized .
    • Results : The results would also vary depending on the specific bioactive molecule being synthesized .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry .
    • Application : Boron reagents, which could potentially include “1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid”, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
    • Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety And Hazards

This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIGLLMSRXLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472660
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

CAS RN

130530-01-7
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (8.0 g of a 75% dispersion in oil) is suspended at +5° C. in a mixture of DMSO (300 ml) and diethylether (100 ml). A solution of ethyl 4,4, trifluorocrotonate (20 g) and TOSMIC (23 g) in DMSO (100 ml) is added through a dropping funnel at such a rate that the temperature does not exceed 10° C. After stirring the reaction mixture for an additional hour at room temperature methyl iodide (15.8 ml) is added with cooling. After 2 hours at room temperature the reaction mixture is poured onto crushed ice. Repeated extraction with ether, washing of the combined organic phases with brine and evaporation of the solvent under reduced pressure gives a product mixture in form of a light amber oil. The crude product mixture is heated at 60° C. in a mixture of ethanol (100 ml) and sodium hydroxide (50 ml of a 30% aqueous solution). Washing of the solution with ether, acidifying of the aqueous phase with concentrated hydrochloric acid and filtering gives the 1-methyl4-trifluoromethylpyrrole-3-carboxylic acid in form of a crystalline solid. 1H-NMR (CDCl3): 7.24(d, 1H); 6.88(d, 1H); 3.63(s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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solvent
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100 mL
Type
solvent
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[Compound]
Name
ethyl
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0 (± 1) mol
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reactant
Reaction Step Two
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20 g
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23 g
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reactant
Reaction Step Two
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Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
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Reaction Step Four
[Compound]
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aqueous solution
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate (4.4 g, 0.02 mol) and 4N sodium hydroxide (5 ml, 0.02 mol) in ethanol is stirred for 24 hours at room temperature, diluted with water and extracted with ether. The aqueous phase is acidified with 10% HCl and filtered. The filter cake is washed with water and dried in vacuo at 45° C. to afford the title compound as an off-white solid, 2.4 g (62%), mp 210°-212° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Sodium hydride (8.0 g of a 75% dispersion in oil) is suspended at +5° C. in a mixture of DMSO (300 ml) and diethylether (100 ml). A solution of ethyl 4,4,4-trifluorocrotonate (20 g) and TOSMIC (23 g) in DMSO (100 ml) is added through a dropping funnel at such a rate that the temperature does not exceed 10° C. After stirring the reaction mixture for an additional hour at room temperature methyl iodide (15.6 ml) is added with cooling. After 2 hours at room temperature the reaction mixture is poured onto crushed ice. Repeated extraction with ether, washing of the combined organic phases with brine and evaporation of the solvent under reduced pressure gives a product mixture in form of a light amber oil. The crude product mixture is heated at 60° C. in a mixture of ethanol (100 ml) and sodium hydroxide (50 ml of a 30% aqueous solution). Washing of the solution with ether, acidifying of the aqueous phase with concentrated hydrochloric acid and filtering gives the 1-methyl-4-trifluoromethylpyrrol-3-carboxylic acid in form of a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of ethyl 1-methyl-4-(trifluoromethy1)pyrrole-3-carboxylate (4.4 g, 0.02 mol) and 4N sodium hydroxide (5 ml, 0.02 mol) in ethanol is stirred for 24 hours at room temperature, diluted with water and extracted with ether. The aqueous phase is acidified with 10% HCl and filtered. The filter cake is washed with water and dried in vacuo at 45° C. to afford the title compound as an off-white solid, 2.4 mp 210° to 212° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Citations

For This Compound
1
Citations
K Kolodziejczyk, GD Roiban, M Schnürch… - Monatshefte für Chemie …, 2009 - Springer
An efficient synthesis of novel N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides is presented starting from furan-3-carboxylic acid. Two complementary …
Number of citations: 8 link.springer.com

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